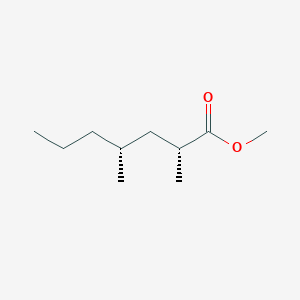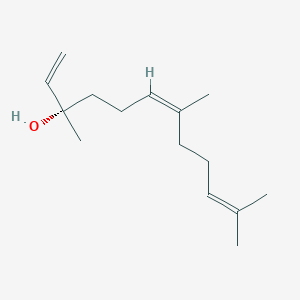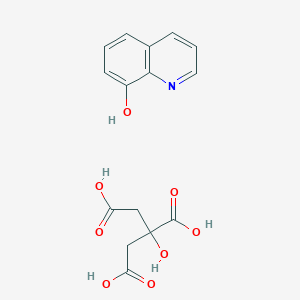
Diethylallylphosphonate
概要
説明
Diethylallylphosphonate is an organic compound with the molecular formula C7H15O3P . It has an average mass of 178.166 Da and a monoisotopic mass of 178.075882 Da .
Synthesis Analysis
Diethylallylphosphonate can be used as a starting material in the synthesis of polymers. For instance, it has been reacted with poly(methylhydro)siloxane in the presence of Speier’s catalyst to synthesize a polymer for the recovery of strontium (II) metal ions . Another study discusses the chemoselective activation of diethyl phosphonates for the modular synthesis of biologically relevant phosphonylated scaffolds .
Molecular Structure Analysis
The linear formula of Diethylallylphosphonate is CH2=CHCH2P(O)(OC2H5)2 . It belongs to the class of organic compounds known as phosphonic acid diesters .
Chemical Reactions Analysis
Diethylallylphosphonate has been used in the synthesis of polymers for metal ion recovery . It has also been used in the chemoselective activation of diethyl phosphonates .
Physical And Chemical Properties Analysis
Diethylallylphosphonate has a refractive index of n20/D 1.4340 (lit.) and a boiling point of 46 °C/0.35 mmHg (lit.) . It has a bulk density of 1.022 g/mL .
科学的研究の応用
Chemical Synthesis
Diethyl allylphosphonate is used as a reactant in the synthesis of various organic compounds . It is involved in the copolymerization of phosphonated allyl monomers and maleic anhydride .
Enantioselective Synthesis
This compound plays a crucial role in the enantioselective synthesis of solamin type mono-THF acetogenins . These are a group of natural products with significant biological activities.
Ring-Closing Metathesis (RCM) Reactions
Diethyl allylphosphonate is used in RCM reactions, yielding oxaphospholene and oxaphosphinene heterocycles . These heterocycles have various applications in organic chemistry.
Synthesis of Spongistatin 2
It is used in the synthesis of spongistatin 2 using Wittig coupling . Spongistatin 2 is a potent antitumor agent.
Risk-Responding Polymer Membrane for Safer Batteries
Incorporating diethyl allylphosphonate (DEAP) monomers into a poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) membrane creates a smart risk-responding polymer for effective mitigation of battery thermal runaway . This application is particularly important for the safety of high-energy-density rechargeable lithium batteries.
Temperature-Triggered Automatic Safety-Responding Strategy
The temperature-triggered automatic safety-responding strategy improves high-energy-density battery tolerance against thermal abuse risk . This paves the way to safer rechargeable batteries.
作用機序
Target of Action
Diethyl allylphosphonate, also known as Diethylallylphosphonate, is a type of macrocyclic inhibitor . It primarily targets protease active sites, preventing the protease from cleaving viral polyproteins into their constituent proteins .
Mode of Action
The compound binds to the active sites of proteases, inhibiting their ability to cleave viral polyproteins . This interaction disrupts the normal function of the protease, leading to a decrease in the production of functional viral proteins.
Result of Action
The primary result of Diethyl allylphosphonate’s action is the inhibition of protease activity, which prevents the cleavage of viral polyproteins into their constituent proteins . This inhibitory action disrupts the life cycle of the virus, reducing the production of functional viral proteins and potentially limiting the spread of the virus within the host organism.
Safety and Hazards
将来の方向性
While specific future directions for Diethylallylphosphonate are not mentioned in the search results, synthetic chemistry, which includes the synthesis of compounds like Diethylallylphosphonate, is expected to continue evolving. Future directions in synthetic chemistry are expected to focus on improving synthetic efficiencies and making synthetic processes more environmentally friendly .
特性
IUPAC Name |
3-diethoxyphosphorylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJHXRAHMUKXAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC=C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341431 | |
| Record name | Diethyl allylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl allylphosphonate | |
CAS RN |
1067-87-4 | |
| Record name | Diethyl P-2-propen-1-ylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl allylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl allylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl allylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of Diethylallylphosphonate as highlighted in the research papers?
A1: The research primarily focuses on utilizing Diethylallylphosphonate as a monomer in the synthesis of polymers with tailored properties. [, ] For instance, it's used to incorporate phosphorus content into acrylic copolymers, aiming to enhance flame-retardant characteristics in treated fabrics. [] Additionally, the compound plays a role in developing marine antifouling coatings by influencing the physicochemical properties of the final polymer. []
Q2: How is Diethylallylphosphonate characterized structurally, and what spectroscopic data supports its synthesis?
A2: While the papers don't explicitly provide the molecular formula and weight, Diethylallylphosphonate's structure can be deduced from its name and its use as a monomer. The researchers employed a suite of spectroscopic techniques to confirm the synthesis and analyze the resulting polymers. These include:
- Proton Nuclear Magnetic Resonance (1H NMR): This technique provides information about the hydrogen atoms' environment within the molecule, helping confirm the structure and purity of Diethylallylphosphonate. [, ]
- Fluorine Nuclear Magnetic Resonance (19F NMR): This method is particularly useful when Diethylallylphosphonate is copolymerized with fluorinated monomers, allowing researchers to study the fluorine-containing segments of the polymer. []
- Gel Permeation Chromatography (GPC): GPC helps determine the molecular weight and distribution of the synthesized polymers, offering insights into the polymerization process involving Diethylallylphosphonate. []
Q3: Does the research discuss the stability of Diethylallylphosphonate or the polymers it forms under different conditions?
A3: The research primarily focuses on the synthesis and initial characterization of Diethylallylphosphonate-containing polymers. While the papers don't delve into detailed stability studies, one study examines the antifouling properties of the coatings by exposing them to a marine environment and observing their performance over time. [] This provides some insight into the practical stability of the final material in a specific application. Further research is needed to understand the compound's and its derivatives' long-term stability under various conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

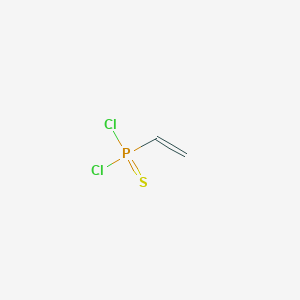


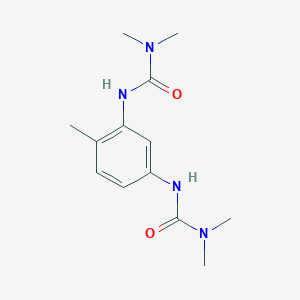
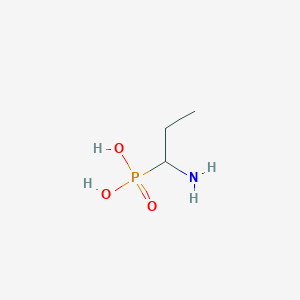
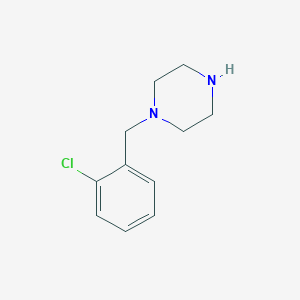
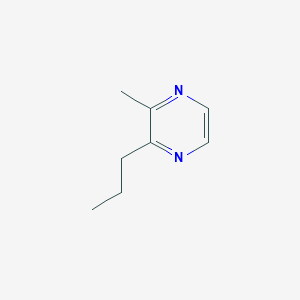
![Benzene, 1-methyl-2-[(1-methylethyl)thio]-](/img/structure/B92579.png)

